molecular formula C8H7F3N2O B8352775 2-Acetyl-5-amino-3-trifluoromethylpyridine

2-Acetyl-5-amino-3-trifluoromethylpyridine

Cat. No. B8352775
M. Wt: 204.15 g/mol
InChI Key: BXASDCNJGKUHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035063B2

Procedure details

To a mixture of 6-chloro-5-(trifluoromethyl)pyridin-3-amine (200 mg, 1.018 mmol) in MeOH (3 mL) was added 6-chloro-5-(trifluoromethyl)pyridin-3-amine (200 mg, 1.018 mmol), NaHCO3 (171 mg, 2.035 mmol) and PdCl2(dppf) (74.5 mg, 0.102 mmol). The mixture was stirred under a N2 atmosphere at 110° C. for 30 min under microwave. Then the reaction residue was filtered and the solid was washed by MeOH. Then 6M HCl was added to the solution, which was stirred a rt for 1 h and then concentrated to give the crude product. The crude product was purified by preparative TLC (PE/EA=1:1, Rf=0.6) to yield a light yellow solid of 1-(5-amino-3-(trifluoromethyl)pyridin-2-yl)ethanone (120 mg, 0.500 mmol, 49.1% yield): 1H NMR (400 MHz, CD3OD) δ 8.10 (d, J=2.43 Hz, 1H), 7.30 (d, J=2.43 Hz, 1H), 2.56 (s, 3H); ES-LCMS m/z 205.0 (M+H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
171 mg
Type
reactant
Reaction Step Two
Quantity
74.5 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].[C:13]([O-:16])(O)=O.[Na+].[CH3:18]O>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[NH2:8][C:5]1[CH:4]=[C:3]([C:9]([F:12])([F:11])[F:10])[C:2]([C:13](=[O:16])[CH3:18])=[N:7][CH:6]=1 |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=C(C=C(C=N1)N)C(F)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=C(C=C(C=N1)N)C(F)(F)F
Name
Quantity
171 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
74.5 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under a N2 atmosphere at 110° C. for 30 min under microwave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction residue was filtered
WASH
Type
WASH
Details
the solid was washed by MeOH
ADDITION
Type
ADDITION
Details
Then 6M HCl was added to the solution, which
STIRRING
Type
STIRRING
Details
was stirred a rt for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative TLC (PE/EA=1:1, Rf=0.6)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=C(C(=NC1)C(C)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mmol
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.